molecular formula C36H28I2N4 B12306186 1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide

1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide

Cat. No.: B12306186
M. Wt: 770.4 g/mol
InChI Key: KITGFJVGTSLLMC-UHFFFAOYSA-L
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Description

1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide is a complex organic compound with a unique structure that includes multiple benzimidazole and naphthalene moieties

Preparation Methods

The synthesis of 1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole and naphthalene intermediates. These intermediates are then coupled through a series of condensation and cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide can be compared with other similar compounds, such as:

    1-Methylbenzimidazole: A simpler compound with a single benzimidazole ring.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Other benzimidazole derivatives: Compounds with variations in the benzimidazole moiety. The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings, leading to diverse chemical and biological properties.

Properties

Molecular Formula

C36H28I2N4

Molecular Weight

770.4 g/mol

IUPAC Name

1-methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide

InChI

InChI=1S/C36H28N4.2HI/c1-37-23-39(31-17-9-7-15-29(31)37)33-21-19-25-11-3-5-13-27(25)35(33)36-28-14-6-4-12-26(28)20-22-34(36)40-24-38(2)30-16-8-10-18-32(30)40;;/h3-24H,1-2H3;2*1H/q+2;;/p-2

InChI Key

KITGFJVGTSLLMC-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=CN(C2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)N7C=[N+](C8=CC=CC=C87)C.[I-].[I-]

Origin of Product

United States

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